molecular formula C25H25N5O3S B2507076 N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105217-83-1

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2507076
CAS No.: 1105217-83-1
M. Wt: 475.57
InChI Key: MNVBTHNUZILTDA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 1105217-83-1) is a high-purity synthetic compound supplied for research purposes. It features a complex molecular architecture based on a thiazolo[4,5-d]pyridazinone core, with a molecular formula of C25H25N5O3S and a molecular weight of 475.56 g/mol . This compound belongs to a class of fused pyridazine derivatives investigated for their potential as thyroid hormone receptor agonists . Such compounds are of significant interest in basic pharmacological research for studying and potentially treating metabolic diseases, including obesity, atherosclerosis, hypercholesterolemia, and heart failure . Its mechanism of action is believed to involve modulation of nuclear hormone receptor signaling pathways. Researchers can utilize this chemical probe to explore the role of thyroid hormone receptors in various disease models and metabolic processes. The product is explicitly provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-2-33-19-12-10-18(11-13-19)26-20(31)16-30-24(32)22-23(21(28-30)17-8-4-3-5-9-17)34-25(27-22)29-14-6-7-15-29/h3-5,8-13H,2,6-7,14-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBTHNUZILTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazinone Derivatives

Compound R1 (Position 7) R2 (Position 2) R3 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol)
Target Compound Phenyl Pyrrolidin-1-yl N-(4-ethoxyphenyl) C25H25N5O3S 475.56
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide 2-Thienyl Methyl N-(4-chlorophenyl) C18H15ClN4O2S2 418.97
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)-N-propylacetamide 4-Fluorophenyl Pyrrolidin-1-yl N-propyl C20H22FN5O2S 415.5
Key Observations:

Fluorine in may improve metabolic stability but reduce lipophilicity relative to phenyl . Thienyl () introduces sulfur-mediated interactions but may reduce planarity compared to phenyl .

Acetamide Substituent (R3):

  • The target’s 4-ethoxyphenyl group increases hydrophobicity and steric bulk compared to N-propyl () and N-(4-chlorophenyl) (). Ethoxy groups may enhance membrane permeability but could pose metabolic oxidation risks .

Physicochemical and Pharmacological Implications

Table 2: Inferred Property Comparison

Property Target Compound Compound Compound
Lipophilicity (LogP) High (ethoxyphenyl, phenyl) Moderate (chlorophenyl, thienyl) Moderate (fluorophenyl, propyl)
Solubility Low (bulky aromatic groups) Low (chlorophenyl, thienyl) Moderate (fluorine, propyl)
Metabolic Stability Moderate (ethoxy vulnerability) High (chlorine resistance) High (fluorine, pyrrolidine)
Research Findings:
  • : The 4-chlorophenyl and thienyl groups may enhance resistance to cytochrome P450 oxidation, though methyl at R2 limits target engagement .
  • : The 4-fluorophenyl and pyrrolidin-1-yl combination improves both solubility (via fluorine’s electronegativity) and binding affinity (via pyrrolidine’s flexibility) .
  • Target Compound: The ethoxyphenyl group likely increases tissue penetration but may necessitate structural optimization to mitigate rapid hepatic clearance.

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